![molecular formula C22H34O2 B11827463 Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- is a complex organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with an ethynyldodecyl group, an oxy-methyl group, and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Br2, HNO3, H2SO4
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted benzene derivatives
Substitution: Brominated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-ethynyl-4-methoxy-: Lacks the dodecyl group, making it less hydrophobic.
Benzene, 1-[[[(1R)-1-ethynylhexyl]oxy]methyl]-4-methoxy-: Contains a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy- is unique due to its long ethynyldodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological targets. This makes it a valuable compound for studying hydrophobic interactions in biological systems and for developing new materials with specific properties .
Eigenschaften
Molekularformel |
C22H34O2 |
---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-methoxy-4-[[(3R)-tetradec-1-yn-3-yl]oxymethyl]benzene |
InChI |
InChI=1S/C22H34O2/c1-4-6-7-8-9-10-11-12-13-14-21(5-2)24-19-20-15-17-22(23-3)18-16-20/h2,15-18,21H,4,6-14,19H2,1,3H3/t21-/m0/s1 |
InChI-Schlüssel |
SPFKTOGWDFHZBE-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](C#C)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCCCCCCCCC(C#C)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.